2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine
Overview
Description
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrrolidine group at the 2-position and an amine group at the 5-position. This compound is of significant interest due to its potential pharmacological activities and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine can be achieved through several methodsThis method typically requires the use of organometallic catalysts and specific reaction conditions to ensure high yields .
Another method involves the formation of the pyrrolidine ring from acyclic precursors, enabling the preparation of this compound in a single step. This approach often relies on intramolecular cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrrolidine group can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Cyclization: Intramolecular cyclization reactions can be used to form more complex heterocyclic structures from this compound.
Common Reagents and Conditions
Common reagents used in these reactions include trifluoroacetic acid, organometallic catalysts, and various nucleophiles. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions include substituted pyrimidines, oxidized derivatives, and cyclized heterocyclic compounds. These products can have significant pharmacological and industrial applications .
Scientific Research Applications
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound can act as an antagonist or modulator of various receptors and enzymes, including the vanilloid receptor 1 and the insulin-like growth factor 1 receptor . It can also inhibit enzymes such as phosphodiesterase type 5 and isocitrate dehydrogenase 1, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Pyrrolidin-1-yl)pyrimidine: This compound is similar in structure but lacks the amine group at the 5-position.
2-(Pyridin-2-yl)pyrimidine: This compound features a pyridine ring instead of a pyrrolidine ring.
2-(Pyrrolidin-1-ylmethyl)pyrimidin-4-amine: This compound has the amine group at the 4-position instead of the 5-position.
Uniqueness
2-(Pyrrolidin-1-ylmethyl)pyrimidin-5-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties and reactivity compared to other similar compounds. Its ability to interact with a wide range of biological targets makes it a valuable compound for scientific research and drug development .
Properties
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)pyrimidin-5-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-8-5-11-9(12-6-8)7-13-3-1-2-4-13/h5-6H,1-4,7,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSFIAHSXNIHNAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=NC=C(C=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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